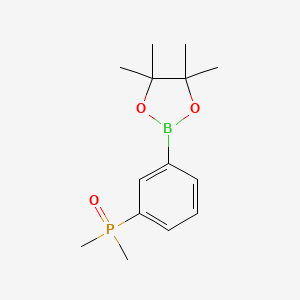
Dimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide
Descripción general
Descripción
Synthesis Analysis
The synthesis of BDP can be achieved by several methods, including the Suzuki coupling reaction, the Sonogashira coupling reaction, and the Stille coupling reaction. Among these reactions, the Suzuki coupling reaction is the most commonly used method for BDP synthesis.Molecular Structure Analysis
The molecular formula of Dimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide is C14H22BO3P. The InChI key is FTVATKVMEAXKME-UHFFFAOYSA-N.Chemical Reactions Analysis
The compound 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, which is a part of the structure of the compound , may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Aplicaciones Científicas De Investigación
Nanoparticle Emission Enhancement
Dimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide is involved in the synthesis of heterodisubstituted polyfluorenes, leading to the production of stable nanoparticles exhibiting bright fluorescence emission. These nanoparticles, created through Suzuki-Miyaura chain growth polymerization, display quantum yields as high as 84%, with emission tunability to longer wavelengths via energy transfer to dye labels. Such properties underline the compound's role in enhancing the brightness and emission spectra of polyfluorene-based nanoparticles, crucial for applications in fluorescence imaging and sensing technologies (Fischer, Baier, & Mecking, 2013).
Boronated Phosphonium Salt Synthesis
Research has also explored the synthesis of boronated phosphonium salts incorporating dimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide. These compounds have been characterized and assessed for their cytotoxicities and boron uptake abilities, particularly in the context of potential therapeutic applications. The boronated salts present opportunities for developing new materials with unique biological activities, highlighting the versatility of this phosphine oxide in synthesizing compounds with potential biomedical applications (Morrison et al., 2010).
Crystal Structure and DFT Study
The compound has also been a focus in studies involving the synthesis and crystallographic analysis of boric acid ester intermediates. Detailed investigations into their molecular structures through X-ray diffraction and density functional theory (DFT) analyses have provided insights into the physicochemical properties and electronic configurations of these intermediates. This research is pivotal for understanding the molecular interactions and stability of boron-containing compounds, which are significant for their application in materials science and chemical synthesis (Huang et al., 2021).
Deoxygenation under Green Chemical Conditions
The deoxygenation of diaryl-phenylphosphine oxides, including derivatives of dimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide, highlights an environmentally friendly approach to chemical synthesis. This process, facilitated by phenylsilane and tetramethyldisiloxane under microwave heating, exemplifies the application of green chemistry principles in the modification of phosphine oxides. Such methods contribute to the development of sustainable chemical processes and materials (Keglevich, Kovács, & Csatlós, 2015).
Mecanismo De Acción
Target of action
Without specific studies, it’s hard to identify the exact targets of this compound. Compounds containing a phosphine oxide group are often used in organic synthesis and catalysis . The boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is commonly used in Suzuki-Miyaura cross-coupling reactions .
Mode of action
Again, without specific studies, the mode of action is speculative. But in general, phosphine oxides can act as ligands in coordination chemistry, and boronate esters can form carbon-carbon bonds in cross-coupling reactions .
Biochemical pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Compounds with similar structures are often involved in organic synthesis and catalysis .
Result of action
Without specific studies, it’s hard to say what the molecular and cellular effects of this compound might be. As a potential catalyst or reagent in organic synthesis, it could facilitate the formation of new compounds .
Action environment
The action of this compound could be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For example, the Suzuki-Miyaura reaction typically requires a base and a palladium catalyst .
Propiedades
IUPAC Name |
2-(3-dimethylphosphorylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BO3P/c1-13(2)14(3,4)18-15(17-13)11-8-7-9-12(10-11)19(5,6)16/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVATKVMEAXKME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)P(=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide | |
CAS RN |
2093110-21-3 | |
| Record name | 2-[3-(dimethylphosphoryl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



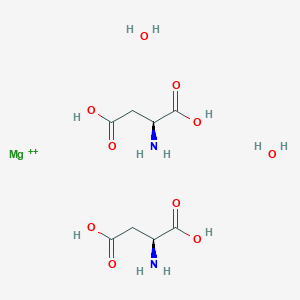
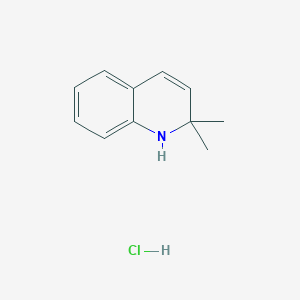

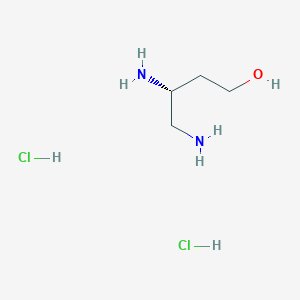
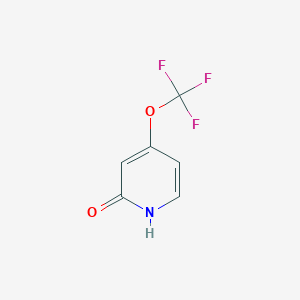
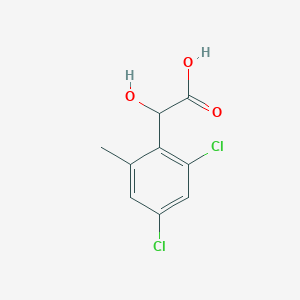
![[1-(Trifluoromethyl)cyclobutyl]methanamine hydrochloride](/img/structure/B1459994.png)
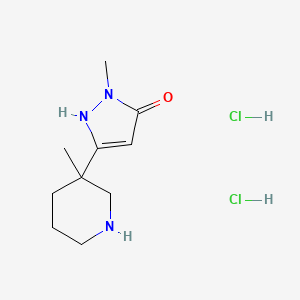
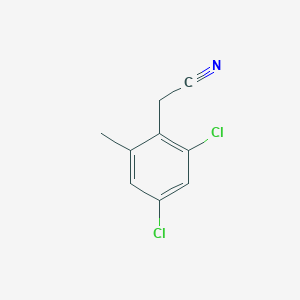

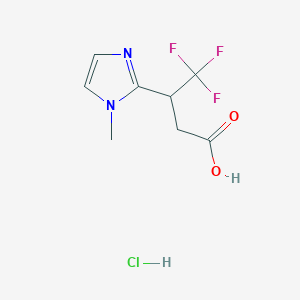


![2-Chloro-7-(difluoromethoxy)benzo[d]thiazole](/img/structure/B1460005.png)